Bromine Content and Molecular Weight: 53.9% Br vs 27.8% Br in Mono-Bromo Tetrafluoropropoxy Analogs
The target compound contains three bromine atoms per molecule, yielding a bromine mass fraction of 53.9% and a molecular weight of 444.84 g/mol . The closest para‑substituted analog, 1‑bromo‑4‑(2,2,3,3‑tetrafluoropropoxy)benzene (CAS 958454‑31‑4), contains only one bromine atom with a Br mass fraction of 27.8% and MW 287.05 g/mol . This represents a 26.1 percentage‑point higher bromine loading and a 55% greater molecular weight. The elevated bromine content is a first‑order predictor of flame‑retardant efficacy, as bromine radicals act as gas‑phase combustion inhibitors [1]. Similarly, the presence of three heavy atoms (Br) versus one significantly enhances anomalous scattering for X‑ray crystallographic phasing [2].
Δ +26.1 pp (1.94×)
| Evidence Dimension | Bromine mass fraction and molecular weight |
|---|---|
| Target Compound Data | Br: 53.9% w/w; MW: 444.84 g/mol (C₉H₅Br₃F₄O) |
| Comparator Or Baseline | 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene (CAS 958454-31-4): Br: 27.8% w/w; MW: 287.05 g/mol (C₉H₇BrF₄O) |
| Quantified Difference | Δ Br content: +26.1 percentage points (1.94×); Δ MW: +157.79 g/mol (+55.0%) |
| Conditions | Calculated from elemental composition and confirmed molecular formulas from ChemicalBook and Chemsrc entries |
Why This Matters
For procurement decisions where bromine loading governs functional performance—flame‑retardant formulations, X‑ray crystallographic heavy‑atom derivatives—the 1.94‑fold higher bromine content of the target compound directly translates to proportionally lower mass requirements and higher per‑gram efficacy.
- [1] Alaee, M. et al. An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries, and possible modes of release. Environment International, 2003, 29, 683–689. (Class-level reference establishing bromine content as key performance parameter.) View Source
- [2] Dauter, Z., Dauter, M. & Dodson, E. Jolly SAD. Acta Crystallographica Section D, 2002, 58, 494–506. (Class-level reference on anomalous scattering and heavy-atom phasing.) View Source
